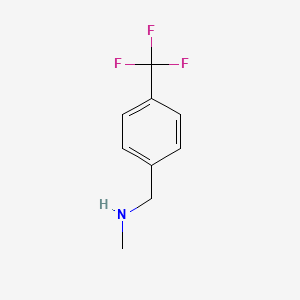










|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[C:13](=O)(OC(C)(C)C)OC(C)(C)C.[Cl-].[NH4+].C(=O)([O-])N.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(Cl)Cl.C1COCC1>[CH3:13][NH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([C:2]([F:11])([F:12])[F:1])=[CH:4][CH:5]=1 |f:2.3,5.6.7.8.9.10|
|


|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
1.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)(C)C)(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white crystalline solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled in ice
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by the addition of water (1.6 mL) and NaOH (2N, 1.3 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The grey slurry was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with MeOH
|
|
Type
|
CUSTOM
|
|
Details
|
The MeOH was removed in vacuo
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 5-10% MeOH in CH2Cl2 plus 1% NH3 solution (2N in MeOH)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |